

Application Notes and Protocols for Transition-Metal Catalyzed Reactions of Cyclopropenones

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Compound of Interest

Compound Name: 2-Cyclopropen-1-one

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Cyclopropenones are highly strained, three-membered ring ketones that serve as versatile building blocks in organic synthesis. Their inherent ring strain allows for a variety of transition-metal-catalyzed transformations, providing access to diverse and complex molecular architectures relevant to pharmaceutical and materials science. This document provides detailed application notes and experimental protocols for key transition-metal-catalyzed reactions of cyclopropenones, focusing on rhodium, palladium, gold, and iron catalysts.

Rhodium-Catalyzed [3+2] Cycloaddition of Cyclopropenones and Alkynes

Rhodium(I) complexes have proven to be highly effective catalysts for the [3+2] cycloaddition of cyclopropenones with alkynes, yielding highly substituted cyclopentadienones.^{[1][2]} This transformation is characterized by its high efficiency, regioselectivity, and broad substrate scope.^[1]

Application Notes:

This reaction provides a powerful and direct method for the synthesis of cyclopentadienones, which are valuable intermediates in the synthesis of natural products, therapeutic leads, and materials.^{[1][2]} The reaction proceeds with high to complete regioselectivity and tolerates a wide range of functional groups on both the cyclopropenone and alkyne coupling partners.^[2]

The scalability of this reaction makes it suitable for the production of gram quantities of the desired products.^[2]

Quantitative Data:

Entry	Cyclopropenone	Alkyne	Catalyst (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Diphenylcyclopropanone	Phenylacetylene	[Rh(CO) ₂ Cl] ₂ (1.0)	Toluene	80	2	94	^[2]
2	Diphenylcyclopropanone	1-Octyne	[Rh(CO) ₂ Cl] ₂ (1.0)	Toluene	80	2	85	^[2]
3	Diphenylcyclopropanone	1,4-Diethynylbenzene	[Rh(CO) ₂ Cl] ₂ (2.0)	Toluene	80	12	78	^[2]
4	Phenylmethylcyclopropanone	Diphenylacetylene	[Rh(CO) ₂ Cl] ₂ (1.0)	Toluene	80	2	82	^[2]

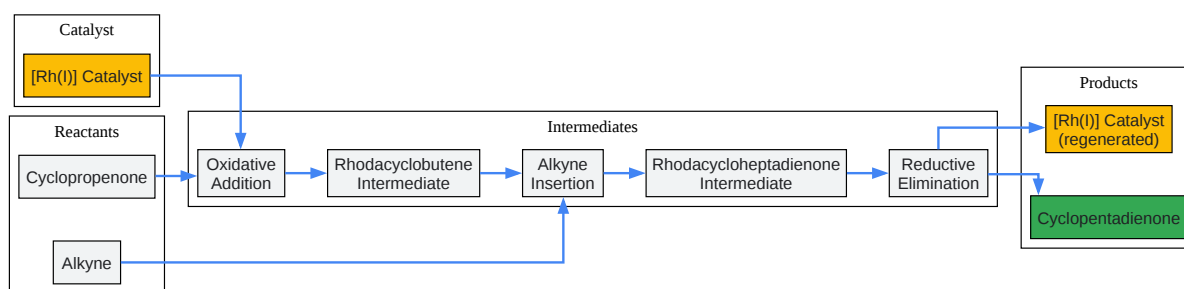
Experimental Protocol:

General Procedure for Rh(I)-Catalyzed [3+2] Cycloaddition:

A flame-dried Schlenk tube is charged with the cyclopropanone (1.0 equiv), the alkyne (1.2 equiv), and a magnetic stir bar. The tube is evacuated and backfilled with argon. Anhydrous toluene (0.2 M) is added, followed by the rhodium catalyst (e.g., [Rh(CO)₂Cl]₂, 1.0 mol%). The reaction mixture is then heated to the specified temperature (typically 80 °C) and stirred for the indicated time. Upon completion (monitored by TLC), the reaction mixture is cooled to room

temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclopentadienone.[2]

Reaction Pathway:



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Caption: Proposed catalytic cycle for the Rh(I)-catalyzed [3+2] cycloaddition.

Palladium-Catalyzed Enantioselective (3+2) Spiroannulation

Palladium catalysis enables the enantioselective (3+2) spiroannulation of cyclopropanones with cyclic 1,3-diketones. This reaction proceeds via a C(sp²)–C(sp²) σ -bond activation and desymmetrization process, providing access to chiral oxaspiro cyclopentenone-lactone scaffolds with high diastereo- and enantioselectivity.[3][4]

Application Notes:

This methodology is particularly valuable for the construction of complex spirocyclic molecules containing two adjacent quaternary stereocenters.[3] The resulting oxaspiro compounds are versatile intermediates for the synthesis of biologically active molecules and natural products.

The use of a TADDOL-derived phosphine ligand is crucial for achieving high enantioselectivity.
[3]

Quantitative Data:

Entry	Cyclopropenone	Cyclic 1,3-Diketone	Catalyst (mol %)	Ligand (mol %)	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)	dr	Reference
1	Diphenylcyclopropenone	2-Methylcyclohexanone-1,3-dione	Pd ₂ (dba) ₃ (2.5)	L1 (5.0)	Toluene	50	24	95	92	>20:1	[3]
2	Di(p-tolyl)cyclopropenone	2-Methylcyclohexanone-1,3-dione	Pd ₂ (dba) ₃ (2.5)	L1 (5.0)	Toluene	50	24	91	90	>20:1	[3]
3	Diphenylcyclopropenone	2-Ethylcyclopentanone-1,3-dione	Pd ₂ (dba) ₃ (2.5)	L1 (5.0)	Toluene	50	24	88	91	19:1	[3]
4	Diphenylcyclopropenone	2-Methylcyclohexanone-1,3-dione	Pd ₂ (dba) ₃ (2.5)	L1 (5.0)	Toluene	50	36	75	85	15:1	[3]

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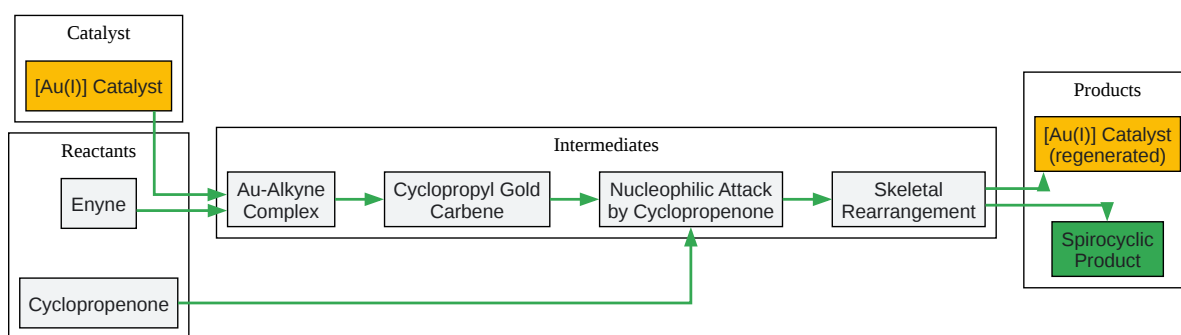
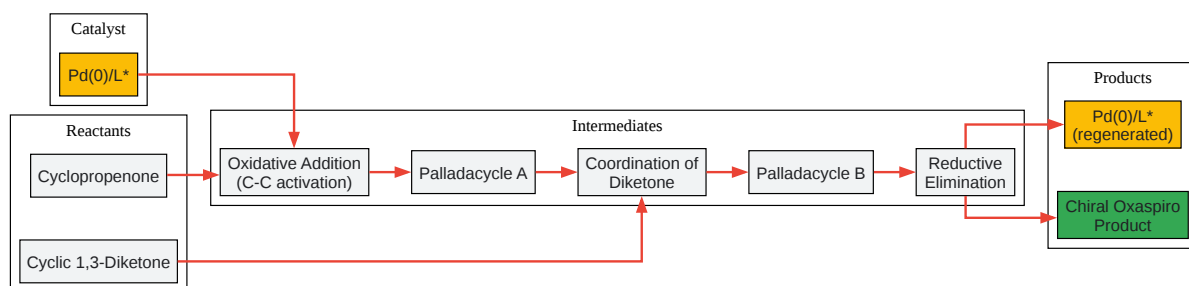
L1 = TADDOL-derived phosphoramidite ligand

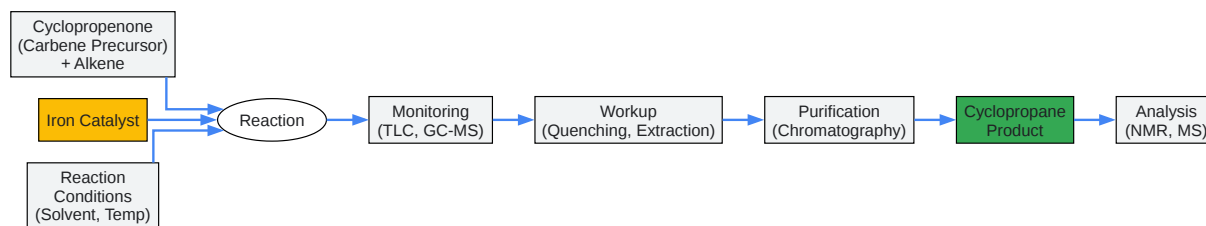
Experimental Protocol:

General Procedure for Pd-Catalyzed Enantioselective (3+2) Spiroannulation:

In a glovebox, a Schlenk tube is charged with $\text{Pd}_2(\text{dba})_3$ (2.5 mol%), the chiral phosphoramidite ligand (5.0 mol%), and the cyclic 1,3-diketone (0.2 mmol). Anhydrous toluene (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes. The cyclopropanone (0.24 mmol) is then added, and the tube is sealed. The reaction mixture is stirred at the specified temperature (typically 50 °C) for the indicated time. After completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral oxaspiro product.^[3]

Reaction Pathway:





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References

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